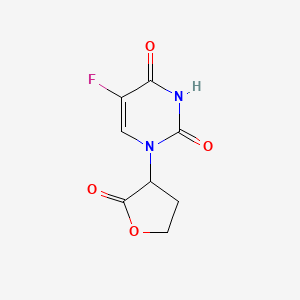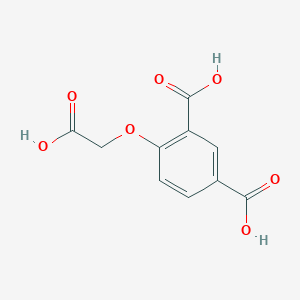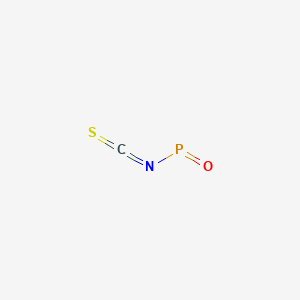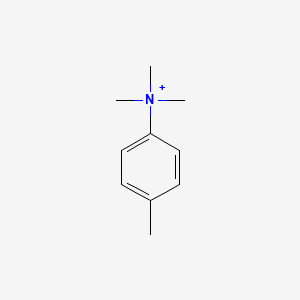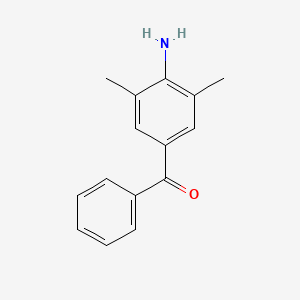![molecular formula C21H19NO4 B14698117 [(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate CAS No. 21461-27-8](/img/structure/B14698117.png)
[(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate is a complex organic compound featuring an anthracene moiety, a nitro group, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate typically involves multi-step organic reactions. One common approach is to start with anthracene, which undergoes nitration to introduce the nitro group. This is followed by a series of reactions to form the pentenyl chain and finally, esterification to introduce the acetate group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Substitution: The acetate group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Acidic or basic hydrolysis conditions can be employed.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Alcohols and carboxylic acids.
Aplicaciones Científicas De Investigación
[(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene moiety.
Medicine: Explored for its potential anti-cancer properties.
Industry: Utilized in the development of organic electronic materials.
Mecanismo De Acción
The mechanism of action of [(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the anthracene moiety can intercalate with DNA, potentially disrupting cellular processes. The acetate group may enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene derivatives: Compounds such as anthraquinone and anthracene-9-carboxylic acid.
Nitroalkenes: Compounds like nitrostyrene and nitroethene.
Acetate esters: Compounds such as ethyl acetate and butyl acetate.
Uniqueness
[(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate is unique due to its combination of an anthracene moiety, a nitro group, and an acetate ester. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
21461-27-8 |
|---|---|
Fórmula molecular |
C21H19NO4 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
[(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate |
InChI |
InChI=1S/C21H19NO4/c1-15(23)26-12-6-9-18(22(24)25)14-21-19-10-4-2-7-16(19)13-17-8-3-5-11-20(17)21/h2-5,7-8,10-11,13-14H,6,9,12H2,1H3/b18-14+ |
Clave InChI |
CCXNMJJRIVZNSF-NBVRZTHBSA-N |
SMILES isomérico |
CC(=O)OCCC/C(=C\C1=C2C=CC=CC2=CC3=CC=CC=C31)/[N+](=O)[O-] |
SMILES canónico |
CC(=O)OCCCC(=CC1=C2C=CC=CC2=CC3=CC=CC=C31)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane](/img/structure/B14698040.png)
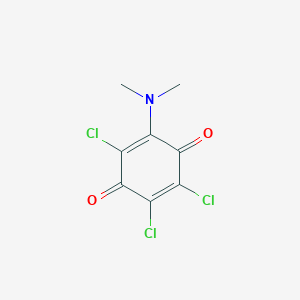
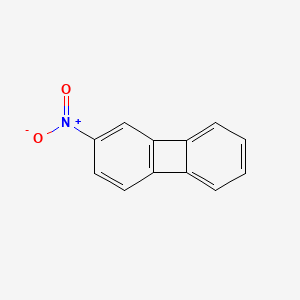
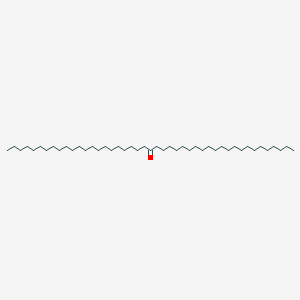
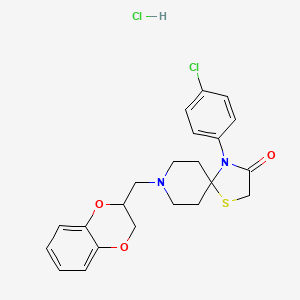
![1,6-Diazabicyclo[4.4.1]undecane](/img/structure/B14698073.png)
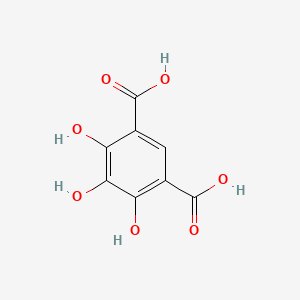
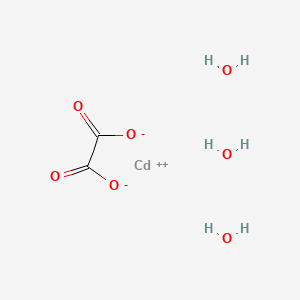
![[[1,1'-Bi(cyclohexane)]-1-yl]acetic acid](/img/structure/B14698090.png)
